Elegandiol

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

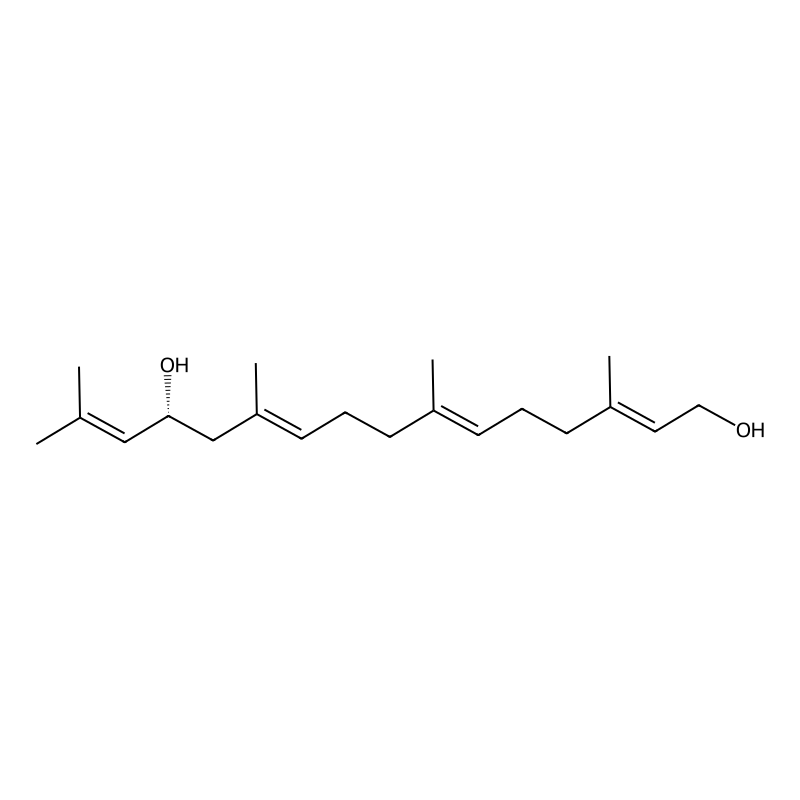

Elegandiol is a linear diterpene compound classified within the elegan-type diterpenes. It has been identified as a natural product isolated from various marine sources, particularly from the brown alga Bifuraria bifurcate and other marine organisms. The chemical structure of elegandiol features a unique arrangement of carbon atoms that contributes to its distinct biological properties. Its molecular formula is C20H34O2, indicating the presence of two oxygen atoms within its structure, which plays a crucial role in its reactivity and biological activity .

- Alkylation: The synthesis of elegandiol involves alkylation reactions, particularly the alkylation of silyl cyanide with allylic iodides, which are crucial for constructing its carbon skeleton .

- Reduction: Elegandiol can undergo reduction reactions to form other related compounds, showcasing its versatility in synthetic organic chemistry .

- Esterification: The compound can react with acids to form esters, which are important for modifying its solubility and biological activity.

Elegandiol exhibits notable biological activities, including:

- Antiparasitic Properties: Research has shown that elegandiol possesses significant activity against Leishmania donovani, the causative agent of visceral leishmaniasis, and demonstrates cytotoxic effects against various cancer cell lines .

- Antimalarial Activity: It has been reported to inhibit drug-resistant strains of Plasmodium falciparum, indicating potential as a lead compound for antimalarial drug development .

- Cytotoxicity: Elegandiol shows cytotoxic effects in vitro, particularly against human liver cancer cell lines, suggesting its potential for therapeutic applications in oncology .

Elegandiol has several applications across different fields:

- Pharmaceuticals: Due to its antiparasitic and cytotoxic properties, it is being explored as a potential candidate for new drugs targeting malaria and cancer .

- Cosmetics: Its unique properties may also lend it applications in cosmetic formulations, particularly in products aimed at skin health or anti-aging.

- Research: Elegandiol serves as a valuable compound in medicinal chemistry research for developing new therapeutic agents.

Studies investigating the interactions of elegandiol with biological systems have revealed:

- Mechanisms of Action: Research indicates that elegandiol may interact with specific cellular pathways involved in cell proliferation and apoptosis, contributing to its cytotoxic effects against cancer cells .

- Synergistic Effects: Interaction studies with other compounds suggest that elegandiol may exhibit synergistic effects when combined with certain drugs, enhancing its therapeutic potential against resistant strains of pathogens .

Elegandiol shares structural similarities with several other compounds within the diterpene family. Here are some notable comparisons:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Eleganolone | High | Exhibits strong anti-inflammatory properties |

| Bifurcane | Moderate | Known for its neuroprotective effects |

| Epoxyeleganolone | Moderate | Contains an epoxide group, enhancing reactivity |

| 9-Hydroxynerolidol | Low | Primarily found in plants; exhibits different bioactivity profiles |

Elegandiol's uniqueness lies in its specific biological activities against protozoan parasites and cancer cells, which are not uniformly shared by all similar compounds. This distinct profile makes it a subject of interest for further pharmacological studies .